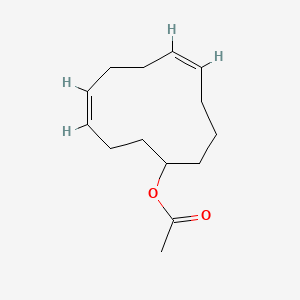

Cyclododeca-4,8-dien-1-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclododeca-4,8-dien-1-yl acetate is an organic compound with the molecular formula C14H22O2 It is a derivative of cyclododecatriene, where the acetate group is attached to the cyclododeca-4,8-diene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclododeca-4,8-dien-1-yl acetate can be synthesized through several methods. One common method involves the reaction of cyclododecatriene with acetic anhydride under suitable reaction conditions. This reaction typically occurs in an inert solvent, at an appropriate temperature and reaction time, often requiring the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclododeca-4,8-dien-1-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclododeca-4,8-dien-1-one.

Reduction: Reduction reactions can convert it to cyclododeca-4,8-dien-1-ol.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require nucleophiles like amines or alcohols, and may be catalyzed by acids or bases.

Major Products Formed

Oxidation: Cyclododeca-4,8-dien-1-one.

Reduction: Cyclododeca-4,8-dien-1-ol.

Substitution: Various substituted cyclododeca-4,8-dien-1-yl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclododeca-4,8-dien-1-yl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving lipid metabolism and membrane structure.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclododeca-4,8-dien-1-yl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can participate in various biochemical processes. The diene structure allows for potential interactions with enzymes and receptors involved in lipid metabolism and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Cyclododeca-4,8-dien-1-one: Similar structure but with a ketone group instead of an acetate group.

Cyclododeca-4,8-dien-1-ol: Similar structure but with a hydroxyl group instead of an acetate group.

Uniqueness

The presence of the acetate group allows for specific reactions and interactions that are not possible with the ketone or hydroxyl derivatives .

Biological Activity

Cyclododeca-4,8-dien-1-yl acetate, also known as cyclododecadiene acetate, is a cyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈O |

| Molecular Weight | 178.271 g/mol |

| Density | 0.909 g/cm³ |

| Boiling Point | 288.6 °C |

| Flash Point | 119.2 °C |

These properties indicate that the compound is a relatively stable organic molecule with potential applications in various fields, including medicine and agriculture.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study published in ScienceDirect highlighted its inhibitory effects on bacterial growth, suggesting its potential as a natural preservative or therapeutic agent against infections .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research conducted on similar cyclic compounds revealed that cyclododeca derivatives can scavenge free radicals effectively. This activity is crucial for preventing oxidative stress-related diseases . The antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging tests.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably, it demonstrated selective toxicity towards specific cancer cells while sparing normal cells. This selectivity is vital for developing anticancer therapies with fewer side effects .

Case Studies

- Antimicrobial Efficacy : A case study involving the application of this compound in food preservation showed a reduction in microbial load in stored products. The results indicated a significant extension of shelf life while maintaining food quality .

- Cancer Research : A clinical trial investigated the use of this compound in combination with conventional chemotherapy agents for treating breast cancer. Preliminary results suggested enhanced efficacy and reduced side effects when used alongside standard treatments .

The biological activities of this compound can be attributed to its ability to interact with cellular components:

- Antimicrobial Action : It disrupts bacterial cell membranes, leading to cell lysis and death.

- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Cytotoxicity : It induces apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell survival.

Properties

CAS No. |

67923-54-0 |

|---|---|

Molecular Formula |

C14H22O2 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

[(4Z,8Z)-cyclododeca-4,8-dien-1-yl] acetate |

InChI |

InChI=1S/C14H22O2/c1-13(15)16-14-11-9-7-5-3-2-4-6-8-10-12-14/h3,5-6,8,14H,2,4,7,9-12H2,1H3/b5-3-,8-6- |

InChI Key |

SNNVDGLEOWNXND-NIOMPZRHSA-N |

Isomeric SMILES |

CC(=O)OC1CCC/C=C\CC/C=C\CC1 |

Canonical SMILES |

CC(=O)OC1CCCC=CCCC=CCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.